3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid 3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14989734
InChI: InChI=1S/C20H16Cl2O5/c1-11-13-6-5-12(26-10-15-16(21)3-2-4-17(15)22)9-18(13)27-20(25)14(11)7-8-19(23)24/h2-6,9H,7-8,10H2,1H3,(H,23,24)
SMILES:
Molecular Formula: C20H16Cl2O5
Molecular Weight: 407.2 g/mol

3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid

CAS No.:

Cat. No.: VC14989734

Molecular Formula: C20H16Cl2O5

Molecular Weight: 407.2 g/mol

* For research use only. Not for human or veterinary use.

3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid -

Specification

Molecular Formula C20H16Cl2O5
Molecular Weight 407.2 g/mol
IUPAC Name 3-[7-[(2,6-dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic acid
Standard InChI InChI=1S/C20H16Cl2O5/c1-11-13-6-5-12(26-10-15-16(21)3-2-4-17(15)22)9-18(13)27-20(25)14(11)7-8-19(23)24/h2-6,9H,7-8,10H2,1H3,(H,23,24)
Standard InChI Key VZHLTZNWRWATAA-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=C(C=CC=C3Cl)Cl)CCC(=O)O

Introduction

3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid is a synthetic organic compound belonging to the chromen-2-one family. This compound is characterized by its complex molecular structure, which includes multiple functional groups such as chloro, benzyl, and carboxylic acid moieties. Its molecular formula is C22H19Cl2O4, with a molecular weight of approximately 421.29 g/mol.

Synthesis and Chemical Reactions

The synthesis of 3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid typically involves several steps, including the formation of ether and carboxylic acid bonds. The reactions are often conducted under controlled conditions using specific solvents like dimethylformamide or ethanol, and may involve catalysts to enhance yield and purity.

Chemical Reactions

  • Hydrolysis: The carboxylic acid group can undergo hydrolysis, forming salts or esters depending on the conditions.

  • Esterification: The carboxylic acid can react with alcohols to form esters, which may alter its biological activity.

  • Nucleophilic Substitution: The presence of electron-withdrawing groups like chlorine can enhance nucleophilicity at certain positions on the molecule.

Biological Activity and Potential Applications

Compounds within the chromen-2-one class are known for their diverse biological activities, including antimicrobial and anticancer properties. The specific structure of 3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid suggests it may have unique pharmacological profiles compared to other compounds in the same class.

Potential Applications

  • Antimicrobial Activity: Its lipophilicity and structural features may allow it to interact with microbial membranes or enzymes.

  • Anticancer Activity: It could affect signaling pathways related to cell proliferation and apoptosis.

  • Drug Discovery: Its ability to bind to specific biomolecules makes it a candidate for further pharmacological investigation.

Mechanism of Action

The mechanism of action for 3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid involves its interaction with biological targets such as enzymes or receptors. Studies indicate that compounds within this class can affect signaling pathways related to cell proliferation and apoptosis, suggesting potential therapeutic applications.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Characteristics
Methyl {6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetateSimilar chromen core, different substituentsPresence of a chloro group at position 6
Ethyl 3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoateSimilar chromen core, ester instead of carboxylic acidHigher lipophilicity due to ester group
2-oxo-2-phenylethyl 2-{[3-(2,6-dichlorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetateDifferent linkage and ester groupPotential for different biological activity

These compounds share a common chromen core but differ in their substituents, leading to variations in their chemical reactivity and biological activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator